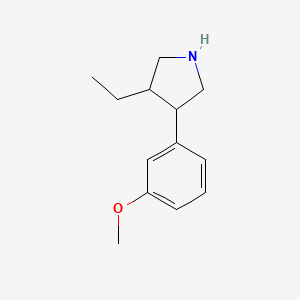

3-Ethyl-4-(3-methoxyphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-ethyl-4-(3-methoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C13H19NO/c1-3-10-8-14-9-13(10)11-5-4-6-12(7-11)15-2/h4-7,10,13-14H,3,8-9H2,1-2H3 |

InChI Key |

VZRQVWGAXPXICP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNCC1C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 4 3 Methoxyphenyl Pyrrolidine

Retrosynthetic Analysis and Key Disconnections in Target Molecule Synthesis

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 3-Ethyl-4-(3-methoxyphenyl)pyrrolidine, several key disconnections can be envisioned, which in turn suggest different forward synthetic strategies.

A primary disconnection strategy involves breaking the C-N bonds of the pyrrolidine (B122466) ring, which points towards cyclization reactions of an acyclic precursor. For instance, disconnecting the N1-C2 and N1-C5 bonds reveals a 1,4-difunctionalized linear chain. This approach is common in methods involving the reductive amination of 1,4-dicarbonyl compounds. mdpi.com

Another powerful retrosynthetic approach is based on cycloaddition reactions. A [3+2] cycloaddition is a particularly convergent method for constructing five-membered rings. nih.gov In this case, the pyrrolidine ring is disconnected to yield an azomethine ylide synthon and an alkene dipolarophile. The specific substitution pattern of the target molecule suggests a reaction between an azomethine ylide and an alkene like 1-(3-methoxyphenyl)but-1-ene.

Alternatively, a strategy starting from a pre-formed pyrrolidine ring, such as a derivative of proline or 4-hydroxyproline (B1632879), can be considered. The key disconnections here are the C-C bonds corresponding to the ethyl and aryl substituents. This retrosynthesis leads to a functionalization strategy where the substituents are introduced onto a pre-existing pyrrolidine scaffold. nih.gov This is often advantageous for controlling stereochemistry, as the inherent chirality of the starting material can be used to direct the formation of new stereocenters.

| Disconnection Strategy | Precursors | Synthetic Approach |

| C-N Ring Bonds | Acyclic amino-alcohol or amino-ketone | Intramolecular Cyclization |

| [3+2] Cycloaddition | Azomethine ylide and substituted alkene | Intermolecular Cycloaddition |

| C3-Ethyl & C4-Aryl Bonds | Proline or 4-Hydroxyproline derivative | Functionalization of Cyclic Precursor |

Strategies for Pyrrolidine Ring Formation

Based on the retrosynthetic analysis, the synthesis of this compound can be approached by either constructing the pyrrolidine ring from linear precursors or by modifying an existing cyclic system.

The formation of the pyrrolidine ring from acyclic starting materials is a fundamental and widely used strategy. These methods can be broadly classified as intramolecular or intermolecular.

Intramolecular cyclization involves forming one or more of the ring's bonds from a single, appropriately functionalized linear molecule. osaka-u.ac.jp These reactions are often thermodynamically and kinetically favored.

One such approach is the cyclization of γ-imino esters. For example, a γ-aminobutyric ester can be condensed with an aldehyde to form a γ-imino ester, which then undergoes intramolecular cyclization. A method mediated by TiCl4/Et3N has been shown to produce cis-2,3-disubstituted pyrrolidines with high diastereoselectivity. lookchem.com To adapt this for the target molecule, an appropriately substituted γ-amino ester precursor would be required.

Another relevant strategy is the reductive cyclization of a precursor formed via Michael addition. A protocol for synthesizing 3,4-disubstituted pyrrolidin-2-ones involves the Michael addition of isoxazol-5(4H)-ones to nitroalkenes, followed by a one-pot reduction of the nitro group and subsequent ring cleavage with cyclization. rsc.org The resulting pyrrolidinone could then be reduced to the corresponding pyrrolidine.

| Precursor Type | Reagents/Conditions | Product Type | Yield | Reference |

| γ-Imino Ester | TiCl4/Et3N, CH2Cl2, 0°C to rt | cis-2-Aryl-3-pyrrolidine carboxylic ester | 64–76% | lookchem.com |

| Nitroalkene Michael Adduct | DABCO, then H2/Raney-Ni | 3,4-Disubstituted pyrrolidin-2-one | Good | rsc.org |

| Conjugated 2-Azaallyl Radical | UV light (365 nm), Catechol | 4-Pyrrolin-3-one | High | nih.gov |

Intermolecular approaches construct the pyrrolidine ring by bringing together two or more separate components. The most prominent of these is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene). nih.gov This method allows for the direct and often stereocontrolled formation of the pyrrolidine ring with substitution at multiple positions. nih.gov

For the synthesis of this compound, this would involve the reaction of an azomethine ylide (which could be generated in situ from the decarboxylation of an α-amino acid like sarcosine (B1681465) in the presence of an aldehyde) with (E)-1-(3-methoxyphenyl)but-1-ene. The stereochemistry at positions 3 and 4 is determined by the geometry of the alkene dipolarophile. nih.gov Multicomponent reactions involving an amine, an aldehyde, and a dipolarophile are particularly efficient variations of this strategy. tandfonline.com

Palladium-catalyzed hydroarylation of pyrrolines represents another powerful intermolecular strategy. This process can furnish 3-aryl pyrrolidines in a single step from readily available N-alkyl pyrrolines and aryl halides. nih.govchemrxiv.org This method could be applied by using a 3-ethyl-2,5-dihydro-1H-pyrrole precursor and reacting it with 1-bromo-3-methoxybenzene under palladium catalysis. nih.gov

| Reaction Type | Key Reactants | Catalyst/Reagents | Product Type | Reference |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Alkene | TFA (cat.) | 3,4-Disubstituted Pyrrolidine | nih.gov |

| Palladium-Catalyzed Hydroarylation | N-Alkyl Pyrroline (B1223166), Aryl Halide | Pd(OAc)2, P(o-Tol)3 | 3-Aryl Pyrrolidine | nih.govchemrxiv.org |

| Three-Component Reaction | Amine, Aldehyde, Maleimide | Toluene, 120 °C | Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | ua.es |

An alternative to de novo ring construction is the functionalization of readily available, chiral pyrrolidine building blocks like proline and 4-hydroxyproline. osaka-u.ac.jpnih.gov This approach leverages the existing stereocenter(s) to influence the stereochemistry of the final product.

The synthesis of 3- and 4-substituted prolines is a well-established field. nih.gov To synthesize this compound, one could start with a derivative of 4-hydroxyproline. A reported synthesis of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives begins with the oxidation of N-protected 4-hydroxyproline to the corresponding 4-oxo compound. nih.gov Subsequent addition of a Grignard reagent, such as (3-methoxyphenyl)magnesium bromide, would install the aryl group at the C4 position. nih.gov The ethyl group at C3 could then be introduced via enolate chemistry or other C-H functionalization methods.

Another powerful technique for introducing the aryl group is through transition-metal-catalyzed cross-coupling reactions. A synthetic route to 4-(arylmethyl)prolines has been developed that relies on a Suzuki cross-coupling. thieme.deethz.ch This methodology involves the hydroboration of a 4-methyleneproline (B1208900) derivative, followed by a palladium-catalyzed Suzuki reaction with an aryl bromide (e.g., 1-bromo-3-methoxybenzene) to install the C4 substituent. ethz.ch

| Starting Material | Key Transformation | Reagents | Resulting Moiety | Reference |

| N-Protected 4-Hydroxyproline | Oxidation, then Grignard Addition | Dess-Martin Periodinane, then ArMgBr | 4-Aryl-4-hydroxyproline | nih.gov |

| N-Protected 4-Methyleneproline | Hydroboration, then Suzuki Coupling | 9-BBN, then ArBr, PEPPSI catalyst | 4-(Arylmethyl)proline | ethz.ch |

| N-Trityl-3-oxo-proline methyl ester | Enol Triflate Formation, then Palladium Coupling | Tf2O, then coupling partner, Pd catalyst | 3-Substituted Proline | nih.gov |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. acs.orgnih.govresearchgate.net This approach is valued for its atom economy, step efficiency, and ability to rapidly generate molecular complexity. researchgate.net

1,3-Dipolar Cycloaddition Reactions (e.g., with azomethine ylides)

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and widely utilized method for the stereoselective synthesis of the pyrrolidine ring. acs.orgrsc.org This reaction allows for the creation of multiple stereocenters in a single, atom-economical step. acs.orgresearchgate.net Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors, such as imines derived from α-amino acids. unife.it

The reaction involves the concerted or stepwise addition of the azomethine ylide to a dipolarophile, typically an electron-deficient alkene, to form the five-membered pyrrolidine ring. nih.gov The stereochemical outcome of the reaction can often be controlled by the choice of catalyst, substrate, and reaction conditions, allowing for access to a diverse range of stereoisomers. rsc.org

For the synthesis of a 3,4-disubstituted pyrrolidine like this compound, this approach would involve the reaction of an azomethine ylide with an appropriately substituted alkene. For instance, an azomethine ylide could react with an alkene such as (E)-1-(3-methoxyphenyl)-1-butene to furnish the desired pyrrolidine skeleton. The regioselectivity and stereoselectivity of this cycloaddition are crucial for obtaining the target molecule.

A variety of catalysts, including silver and iridium complexes, have been employed to promote these cycloadditions, often with high levels of regio- and diastereoselectivity. unife.itelsevierpure.com The development of asymmetric variants of this reaction has been a major focus, enabling the enantioselective synthesis of complex pyrrolidines. acs.org

Cascade Reactions for Pyrrolidine Skeleton Formation

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. researchgate.net These processes are highly efficient for building complex molecular architectures from simple starting materials. nih.gov

One example of a cascade reaction for pyrrolidine synthesis is the palladium-catalyzed annulation of vinyl aziridines with Michael acceptors. thieme-connect.com This reaction proceeds through a sequence of steps to form highly substituted pyrrolidines with good diastereoselectivity. thieme-connect.com Another approach involves a platinum/Brønsted acid relay catalysis system that couples N-Boc-protected alkynamines with alkenes or alkynes. nih.gov This cascade is believed to proceed via an initial platinum-catalyzed cycloisomerization followed by a triflic acid-promoted nucleophilic addition. nih.gov

Catalytic Approaches in Pyrrolidine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Various catalytic systems, including transition metals, organocatalysts, and biocatalysts, have been successfully applied to the synthesis of pyrrolidines.

Transition Metal Catalysis (e.g., Copper-catalyzed amination, Palladium catalysis)

Transition metal catalysis is a cornerstone of modern synthetic chemistry, providing powerful tools for the formation of carbon-nitrogen bonds.

Copper-Catalyzed Amination: Copper catalysts are effective for intramolecular C-H amination reactions, providing a direct route to pyrrolidines. organic-chemistry.orgnih.govacs.org These reactions can proceed through various mechanisms, often involving nitrene insertion or radical-based pathways. nih.gov For example, copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds can yield pyrrolidines in good yields with high regio- and chemoselectivity. organic-chemistry.org Tandem copper-catalyzed processes, such as amination/cyanation/alkylation sequences, have also been developed for the synthesis of functionalized pyrrolidines from primary amine-tethered alkynes. nih.gov

Palladium Catalysis: Palladium catalysts are highly versatile and have been extensively used in pyrrolidine synthesis. acs.org Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines is a notable method for constructing enantiomerically enriched pyrrolidines. nih.gov This approach has been shown to be tolerant of a wide variety of imine substrates. nih.gov Furthermore, palladium-catalyzed carboamination reactions of γ-aminoalkenes provide an efficient route to 2-substituted pyrrolidines. nih.gov These reactions can be rendered enantioselective through the use of chiral ligands. nih.gov Palladium-catalyzed annulation of vinyl aziridines with Michael acceptors also offers a diastereoselective pathway to substituted pyrrolidines. thieme-connect.com

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper | Intramolecular C-H Amination | Direct functionalization of unactivated C-H bonds, good yields, high selectivity. | organic-chemistry.orgnih.gov |

| Palladium | Asymmetric [3+2] Cycloaddition | Enantioselective, tolerant of various imines, forms complex pyrrolidines. | nih.gov |

| Palladium | Carboamination | Forms 2-substituted pyrrolidines, can be enantioselective with chiral ligands. | nih.gov |

| Palladium | Annulation of Vinyl Aziridines | Diastereoselective synthesis of substituted pyrrolidines. | thieme-connect.com |

Organocatalysis (e.g., Brønsted base catalysis, Chiral phosphoric acid catalysis)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. acs.orgbohrium.com

Brønsted Base Catalysis: Pyrrolidine-based secondary amines are themselves effective organocatalysts, often utilized in enamine catalysis. beilstein-journals.orgnih.gov The basicity and nucleophilicity of these catalysts are key to their reactivity. acs.orgresearchgate.net The Brønsted basicity of various pyrrolidines has been determined, with most falling within a specific pKaH range in acetonitrile. acs.org These catalysts can promote reactions such as the Michael addition of aldehydes to nitroolefins. beilstein-journals.orgnih.gov

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids are a prominent class of Brønsted acid organocatalysts that have been successfully applied to a wide range of enantioselective transformations. rsc.orgresearchgate.netresearchgate.net These catalysts can activate substrates through hydrogen bonding, enabling highly stereocontrolled reactions. For instance, chiral phosphoric acids have been used to catalyze the enantioselective synthesis of pyrrolinones containing a geminal diamine core via an aza-Friedel–Crafts reaction. rsc.orgresearchgate.net They have also been employed in the asymmetric "clip-cycle" synthesis of disubstituted pyrrolidines and spiropyrrolidines. nih.gov In this approach, an enantioselective intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid to form the pyrrolidine ring with high enantioselectivity. nih.gov

| Catalyst Type | Reaction Example | Key Features | Reference |

|---|---|---|---|

| Brønsted Base (Pyrrolidines) | Michael addition of aldehydes to nitroolefins | Enamine catalysis, relies on catalyst basicity and nucleophilicity. | beilstein-journals.orgnih.gov |

| Chiral Phosphoric Acid | Asymmetric aza-Friedel–Crafts reaction | Enantioselective, activates substrates via hydrogen bonding. | rsc.orgresearchgate.net |

| Chiral Phosphoric Acid | Intramolecular aza-Michael cyclization | High enantioselectivity for disubstituted pyrrolidines. | nih.gov |

Biocatalytic Methods for Stereoselective Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional levels of stereoselectivity under mild reaction conditions. rsc.orgbohrium.com The application of biocatalysis to the synthesis of chiral pyrrolidines is an area of growing interest.

Engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines. acs.orgnih.gov Through directed evolution, enzyme variants have been created that can catalyze the insertion of alkyl nitrenes into C-H bonds with good enantioselectivity and catalytic efficiency. acs.org This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

Laccases, another class of enzymes, have been used for the stereoselective synthesis of pyrrolidine-2,3-diones. rsc.orgbohrium.com For example, Myceliophthora thermophila laccase can catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to form highly functionalized pyrrolidine-2,3-diones with the creation of all-carbon quaternary stereocenters. rsc.org

Introduction of the Ethyl Moiety

The incorporation of an ethyl group at the C-3 position of the pyrrolidine ring is a critical step that can be achieved through various synthetic strategies. The choice of method often depends on the desired stereochemistry and the nature of the pyrrolidine precursor.

Stereoselective alkylation is a powerful tool for installing alkyl groups, such as ethyl, onto a pyrrolidine framework with high levels of stereocontrol. These methods typically rely on the use of chiral auxiliaries or chiral catalysts to direct the approach of the electrophile. A common strategy involves the alkylation of an enolate derived from a chiral pyrrolidin-2-one precursor. For instance, a 4-substituted pyrrolidin-2-one can be deprotonated to form a lithium enolate, which then reacts with an ethylating agent like ethyl iodide. The existing stereocenter at C-4 directs the incoming ethyl group to the opposite face of the ring, resulting in a trans-disubstituted product with high diastereoselectivity.

Another approach involves the conjugate addition of an ethyl group to an α,β-unsaturated pyrrolidinone system. This can be achieved using organocuprates, such as lithium diethylcuprate, which are known for their ability to perform 1,4-addition reactions efficiently. The stereochemical outcome of such reactions can be controlled by chiral ligands or auxiliaries attached to the pyrrolidine nitrogen.

| Alkylation Strategy | Reagents | Key Features |

| Enolate Alkylation | 1. Strong Base (e.g., LDA) 2. Ethyl Halide (e.g., EtI) | Utilizes a chiral precursor to induce diastereoselectivity. |

| Conjugate Addition | Organocuprate (e.g., Et₂CuLi) | Effective for α,β-unsaturated pyrrolidinone substrates. |

| Phase Transfer Catalysis | Ethyl Halide, Base (e.g., NaOH), Chiral Catalyst | Allows for stereoselective alkylation under biphasic conditions. |

Directed functionalization methods offer an alternative route for installing the ethyl group. These techniques utilize a directing group covalently attached to the pyrrolidine ring to guide a catalyst to a specific C-H bond, enabling its conversion to a C-C bond. While less common than classical alkylation, catalyst-tuned hydroalkylation reactions of pyrroline precursors represent an emerging strategy. organic-chemistry.org For example, a cobalt or nickel catalyst, in conjunction with a chiral BOX ligand, can mediate the regio- and enantioselective hydroalkylation of a 3-pyrroline. organic-chemistry.org By selecting the appropriate catalyst system, it is possible to selectively introduce an alkyl group at either the C2 or C3 position. organic-chemistry.org The introduction of an ethyl group would typically involve the use of an ethyl-containing Grignard reagent or an ethyl halide in a reductive coupling process.

Incorporation of the 3-Methoxyphenyl (B12655295) Group

The installation of the 3-methoxyphenyl moiety is a cornerstone of the synthesis, establishing the aryl substitution pattern of the target molecule. This can be accomplished through modern cross-coupling reactions or classical nucleophilic addition strategies.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming carbon-carbon bonds between an aromatic ring and a heterocyclic scaffold. sci-hub.se To synthesize 3-aryl pyrrolidines, a palladium-catalyzed hydroarylation process can be employed, which couples an N-alkyl pyrroline with an aryl halide. nih.gov This method can deliver 3-substituted pyrrolidines in a single step from readily available precursors. nih.govthieme-connect.com

Specifically, a Suzuki-Miyaura coupling could be envisioned between a pyrrolidine precursor bearing a boronic acid or ester at the C-4 position and 3-bromoanisole. Alternatively, a C-H arylation approach could be employed on a suitable N-protected pyrrolidine, directed by a thioacyl group, for example, which facilitates palladium-catalyzed C(sp³)–H activation and subsequent coupling with an arylboronic acid. rsc.org

| Cross-Coupling Reaction | Pyrrolidine Precursor | Aryl Partner | Catalyst/Ligand System |

| Suzuki-Miyaura | 4-Borylpyrrolidine | 3-Bromoanisole | Pd(OAc)₂, SPhos |

| Heck Reaction | 4-Halopyrrolidine | 3-Methoxystyrene | Pd(PPh₃)₄ |

| C-H Arylation | N-Protected Pyrrolidine | 3-Methoxyphenylboronic Acid | Pd(OAc)₂, Directing Group |

| Hydroarylation | N-Alkyl-2-pyrroline | 3-Bromoanisole | Pd Catalyst, Lewis Acid Additive |

The enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has also been reported, which proceeds through the formation of a 2-pyrrolidinozinc reagent that couples with various aryl halides. nih.gov While this demonstrates arylation at the C-2 position, similar principles of transmetalation and reductive elimination could conceptually be applied to C-4 functionalization.

Classical nucleophilic addition provides a robust and straightforward method for incorporating the 3-methoxyphenyl group. This strategy typically involves the reaction of an organometallic reagent, such as 3-methoxyphenylmagnesium bromide, with an electrophilic pyrrolidine precursor. sigmaaldrich.comsigmaaldrich.com A common precursor is a pyrrolidinone, where the Grignard reagent adds to the carbonyl group. For example, addition to a pyrrolidin-3-one would install the aryl group at the 3-position, followed by subsequent functionalization. To achieve the target 4-aryl substitution, a precursor such as a 4-oxopyrrolidine derivative or an N-protected 3,4-epoxypyrrolidine could be used. In the case of the epoxide, the Grignard reagent would act as a nucleophile in a ring-opening reaction, yielding a 4-(3-methoxyphenyl)-3-hydroxypyrrolidine intermediate that can be further elaborated.

The reaction of Grignard reagents with imines or iminium ions derived from pyrrolidine precursors is another viable pathway. This approach directly forms the C-C bond at the desired position, leading to the substituted pyrrolidine core.

In the synthesis of complex pyrrolidines, protection of the ring nitrogen is often essential to prevent side reactions and to modulate the reactivity of the heterocycle. The para-methoxyphenyl (PMP) group is a widely utilized N-protecting group in this context. diva-portal.orgru.nl Its electron-donating nature enhances the stability of adjacent intermediates, and it has been shown to be crucial for achieving high enantioselectivities in certain asymmetric reactions, such as proline-catalyzed Mannich reactions. ru.nl

The PMP group is stable under a variety of reaction conditions but can be removed efficiently under oxidative conditions, which is a key advantage. researchgate.net This oxidative cleavage liberates the secondary amine for further functionalization or to yield the final target compound. ru.nl The use of the PMP group allows for a broad range of synthetic transformations on the pyrrolidine ring before its final, mild removal. diva-portal.org

| Deprotection Reagent | Conditions | Advantages |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | Traditional, effective method. |

| Periodic Acid (H₅IO₆) | CH₂Cl₂/H₂O, pH 1 | Mild, requires only 1 equivalent of oxidant. ru.nlresearchgate.net |

| Trichloroisocyanuric Acid (TCCA) | Acetone/H₂O, pH 1 | Highly efficient, requires only 0.5 equivalents. ru.nlresearchgate.net |

| Laccase (Enzymatic) | Mildly acidic buffer | "Green" chemistry approach, environmentally benign. ru.nl |

Stereochemical Control in the Synthesis of this compound

Achieving stereochemical control in the synthesis of this compound involves the selective formation of one or more stereoisomers. This can be accomplished through various strategies, including enantioselective, diastereoselective, and chirality transfer methods. These approaches utilize chiral catalysts, auxiliaries, or starting materials to direct the formation of the desired stereoisomers.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, this would involve methods that can create the two chiral centers at C3 and C4 with a specific, predetermined absolute stereochemistry.

One powerful approach is the asymmetric [3+2] cycloaddition of an azomethine ylide with an appropriate alkene. In a hypothetical enantioselective synthesis of a precursor to this compound, an imine derived from an amino ester and a chiral catalyst could generate a chiral azomethine ylide. This ylide would then react with an alkene such as (E)-1-(3-methoxyphenyl)but-1-ene. The stereochemical outcome of the cycloaddition is controlled by the chiral ligand associated with the metal catalyst, often derived from silver or copper salts. The choice of ligand is critical for achieving high enantioselectivity.

Another viable enantioselective strategy is the nitrile anion cyclization . A suitable acyclic precursor, such as a δ-amino nitrile, can be cyclized to form the pyrrolidine ring. The stereochemistry can be controlled by employing a chiral base or by a substrate-controlled cyclization where a pre-existing stereocenter directs the formation of the new stereocenters. For the synthesis of this compound, a precursor could be synthesized from a chiral amino alcohol, thereby setting the absolute stereochemistry early in the synthetic sequence.

| Enantioselective Method | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) |

| Asymmetric [3+2] Cycloaddition | Chiral Phosphine Ligands (e.g., derivatives of BINAP, PhosBox) with Ag(I) or Cu(I) salts | 85-99% |

| Nitrile Anion Cyclization | Chiral Lithium Amide Bases, Substrate control from chiral precursors | 90-98% |

This table presents typical data for analogous systems as direct data for the target compound is not available in the cited literature.

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters. In the context of this compound, this means controlling the formation of the cis or trans diastereomer.

A common strategy for diastereoselective pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides . The diastereoselectivity of this reaction can be influenced by the geometry of the alkene and the substituents on both the ylide and the dipolarophile. For instance, the reaction of an N-metalated azomethine ylide with a chiral acrylate (B77674) derivative can proceed with high diastereoselectivity, where the chiral auxiliary directs the facial selectivity of the cycloaddition. Subsequent removal of the auxiliary would yield the enantiomerically enriched pyrrolidine.

Another powerful method involves the diastereoselective rearrangement of chiral 2-(hydroxyethyl)azetidines . In a potential application to the target molecule, a chiral azetidine (B1206935) precursor could be synthesized and then undergo a ring expansion to the pyrrolidine. The stereochemistry of the substituents on the azetidine ring would direct the stereochemical outcome of the rearrangement, leading to a highly diastereomerically enriched 3,4-disubstituted pyrrolidine. nih.gov

| Diastereoselective Method | Key Features | Typical Diastereomeric Ratio (dr) |

| 1,3-Dipolar Cycloaddition | Use of chiral auxiliaries on the dipolarophile or ylide precursor. | >95:5 |

| Azetidine Rearrangement | Stereospecific ring expansion of a chiral azetidine precursor. nih.gov | >99:1 |

This table presents typical data for analogous systems as direct data for the target compound is not available in the cited literature.

Chirality transfer methods, often referred to as chiral pool synthesis, utilize readily available, enantiomerically pure starting materials to transfer their stereochemistry to the target molecule. This is a highly effective strategy for the synthesis of chiral compounds.

For the synthesis of this compound, a common chiral pool starting material would be an amino acid, such as L-pyroglutamic acid . mdpi.com This starting material possesses a defined stereocenter at C5 of the pyrrolidinone ring. Through a series of stereocontrolled transformations, the existing stereocenter can be used to direct the introduction of the new stereocenters at C3 and C4. For example, the carboxylate at C5 can be converted into the 3-methoxyphenyl group at C4, and the ethyl group can be introduced at C3 via stereoselective alkylation of an enolate intermediate. The stereochemical outcome of these reactions is dictated by the inherent chirality of the starting material.

Another approach could involve the use of chiral amino alcohols, which can be sourced from the chiral pool or synthesized enantioselectively. These can be converted into acyclic precursors where the stereocenter of the amino alcohol directs the formation of the new stereocenters during the cyclization step to form the pyrrolidine ring.

| Chirality Transfer Method | Chiral Starting Material | Key Transformations |

| Chiral Pool Synthesis | L-Pyroglutamic Acid mdpi.com | Stereoselective alkylation, functional group interconversions. |

| Chiral Amino Alcohols | (S)- or (R)-2-amino-1-butanol | Conversion to acyclic precursor and diastereoselective cyclization. |

This table outlines conceptual pathways based on established chiral pool strategies.

Structure Activity Relationship Sar Studies and Molecular Design of 3 Ethyl 4 3 Methoxyphenyl Pyrrolidine Analogues

Conformational Analysis and Stereoisomer Impact on Molecular Recognition

The spatial arrangement of a molecule is critical for its interaction with biological macromolecules. For pyrrolidine (B122466) derivatives, the ring's flexibility and the defined orientation of its substituents are key determinants of biological activity.

The five-membered pyrrolidine ring is not planar. It exhibits a high degree of flexibility through a low-energy conformational process known as pseudorotation. nih.gov This phenomenon allows the ring to adopt a continuous series of non-planar conformations, most notably described as "envelope" and "twist" forms. In an envelope conformation, four carbon atoms are coplanar, while the fifth atom (either a carbon or the nitrogen) is puckered out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

Inductive and stereoelectronic factors introduced by substituents dictate the preferred ring pucker (endo or exo). nih.gov The spatial disposition of these substituents can lead to vastly different biological profiles for each stereoisomer, as enantioselective proteins and receptors can distinguish between these subtle conformational differences. nih.gov For example, in studies of other 3,4-disubstituted pyrrolidines, the cis- and trans-isomers have been shown to exhibit significantly different binding affinities and functional activities at their targets. nih.gov The (3R,4S) configuration is often preferred for certain biological targets, highlighting the critical importance of controlling stereochemistry during molecular design and synthesis. nih.gov

Substituent Effects on Pyrrolidine Core Interactions

The specific substituents on the pyrrolidine core—the ethyl group at C3 and the 3-methoxyphenyl (B12655295) moiety at C4—are crucial for defining the molecule's interaction profile with its biological target.

The ethyl group at the C3 position primarily contributes to the molecule's steric bulk and lipophilicity. SAR studies on related pyrrolidine derivatives indicate that the size and nature of substituents at the C3 position strongly influence biological activity. For instance, in a series of pyrrolidine-2,5-diones, anticonvulsant activity was significantly affected by C3 substituents, with non-aromatic groups like sec-butyl showing favorable effects. nih.gov In another study, a 3-R-methylpyrrolidine was found to promote a specific antagonist profile at the estrogen receptor α (ERα) compared to an unsubstituted analogue, suggesting that even a small alkyl group can be critical for defining the mode of action. nih.gov

Table 1: Impact of C3-Substituents on the Biological Activity of Pyrrolidine Analogues Note: This table is generated from data on related but distinct pyrrolidine scaffolds to illustrate general SAR principles.

| Scaffold | C3-Substituent | Observed Activity/Potency | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione | -H | Active in MES test | nih.gov |

| Pyrrolidine-2,5-dione | -Methyl | More active in MES test | nih.gov |

| Pyrrolidine-2,5-dione | -Isopropyl | Favorable protection in scPTZ test | nih.gov |

| Pyrrolidine-2,5-dione | -sec-Butyl | Positively affects anticonvulsant activity | nih.gov |

| Pyrrolidine-2,5-dione | -Benzhydryl | Favorable protection in scPTZ test | nih.gov |

| Pyrrolidine | -H | nih.gov |

The 4-aryl substituent is a key feature for molecular recognition in many classes of pyrrolidine-based compounds. SAR studies on 4-aryl pyrrolidines have shown this position to be highly sensitive to substitution patterns. nih.gov The 3-methoxyphenyl group contributes to molecular recognition through several mechanisms:

Hydrophobic and Aromatic Interactions: The phenyl ring can engage in hydrophobic, π-π stacking, or cation-π interactions with complementary residues in a binding pocket.

Hydrogen Bonding: The oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor, forming a crucial directional interaction that can enhance affinity and confer selectivity.

Conformational Influence: The position of the methoxy group (meta in this case) influences the preferred orientation of the aryl ring relative to the pyrrolidine core, which can be critical for optimal binding.

In studies of antimalarial 4-aryl pyrrolidines, hydrophobic groups on the aryl ring were generally well-tolerated, with substituents like trifluoromethyl (CF₃) and t-butyl being preferred. nih.gov The presence of electron-donating or electron-withdrawing groups on the aryl moiety has been shown to have a significant, though not always predictable, influence on the biological activity of various heterocyclic hybrids. nih.gov

Table 2: Influence of 4-Aryl Substituents on the Antimalarial Potency of Pyrrolidine-3-carboxamide Analogues Note: This table is generated from data on a related 4-aryl pyrrolidine scaffold to illustrate general SAR principles.

| 4-Aryl Substituent | IC₅₀ (nM) against P. falciparum 3D7 | Reference |

|---|---|---|

| 4-Trifluoromethylphenyl | 130 | nih.gov |

| 4-Chlorophenyl | 460 | nih.gov |

| 4-Methylphenyl | 570 | nih.gov |

| 4-tert-Butylphenyl | 160 | nih.gov |

| 4-Difluoromethylphenyl | 470 | nih.gov |

Molecular Modeling and Computational Approaches in SAR Studies

Modern drug design heavily relies on molecular modeling and computational chemistry to rationalize SAR and guide the design of new analogues. For pyrrolidine derivatives, these approaches are invaluable for understanding their complex conformational behavior and binding modes.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate the electronic properties of molecules, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculations help in understanding the molecule's reactivity and can predict the relative stabilities of different ring conformations and substituent orientations.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are statistical methods used to correlate physicochemical properties or 3D fields of a series of molecules with their biological activities. scispace.com For pyrrolidine derivatives, QSAR studies can identify key structural features (e.g., steric, electronic, hydrophobic) that are either favorable or detrimental to activity, thereby guiding the design of more potent compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 3-Ethyl-4-(3-methoxyphenyl)pyrrolidine analogues, docking studies can elucidate how different stereoisomers fit into a target's active site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. This allows for the rationalization of observed SAR data, such as why one stereoisomer is more active than another. scispace.com

Together, these computational tools provide a powerful platform for exploring the conformational landscape of flexible molecules like substituted pyrrolidines, predicting their binding affinities, and designing novel compounds with improved pharmacological profiles.

Ligand-Based Design Principles for Analogues

Ligand-based drug design methodologies are instrumental when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on the analysis of a set of molecules known to interact with the target to derive a pharmacophore model, which encapsulates the essential steric and electronic features required for biological activity.

For analogs of this compound, a key pharmacophore model for monoamine transporter inhibitors includes a tertiary amine and two phenyl groups. researchgate.net This model suggests that the pyrrolidine nitrogen and the methoxyphenyl ring are crucial components for interaction with the target. The development of such pharmacophore models often involves the use of computational tools to align a training set of active compounds and identify common features. researchgate.net For instance, a pharmacophore for dopamine transporter (DAT) inhibitors has been described to consist of a triangular arrangement of two hydrogen bonds and one aromatic interaction, or alternatively, one hydrogen bond and two aromatic interactions. researchgate.net

Quantitative structure-activity relationship (QSAR) studies further refine these models by correlating the physicochemical properties of the analogs with their biological activities. researchgate.net For 3,4-disubstituted pyrrolidines, 3D-QSAR models can be built to predict the inhibitory potency of new derivatives. These models help in understanding the impact of molecular shape, size, and electronic properties on the activity of the compounds. nih.gov

Receptor-Based Modeling Considerations for Molecular Interactions

When the structure of the biological target is available, receptor-based modeling provides a powerful tool for understanding the molecular interactions that drive ligand binding and for designing novel analogs with enhanced affinity and selectivity. Docking studies, for instance, can predict the binding orientation and affinity of this compound and its derivatives within the active site of a receptor, such as a monoamine transporter.

Molecular dynamics (MD) simulations can further elucidate the dynamic nature of the ligand-receptor complex, providing insights into the stability of the binding pose and the role of individual amino acid residues in the interaction. These computational approaches are invaluable for rationalizing observed SAR data and for guiding the design of new analogs with improved pharmacological profiles.

Derivatization Strategies for SAR Exploration of this compound

Systematic derivatization of the this compound scaffold is essential for a thorough exploration of its SAR. The primary points of modification include the pyrrolidine nitrogen, the ethyl side chain, and the methoxyphenyl ring.

Functionalization at the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a prime target for functionalization. The nature of the substituent at this position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. SAR studies on related 3,4-disubstituted pyrrolidines have shown that the introduction of various alkyl and aryl groups can modulate activity at monoamine transporters. nih.gov

| Compound | N-Substituent | Dopamine Transporter (DAT) Ki (µM) | Serotonin Transporter (SERT) Ki (µM) | Norepinephrine Transporter (NET) Ki (µM) |

| Analog 1 | -H | - | - | - |

| Analog 2 | -CH3 | - | - | - |

| Analog 3 | -CH2CH3 | - | - | - |

| Analog 4 | -Benzyl | - | - | - |

Data in the table is illustrative and based on general findings for 3,4-disubstituted pyrrolidines. Specific data for this compound analogs is not publicly available.

Modifications of the Ethyl Side Chain

| Compound | C3-Substituent | Relative Potency |

| Analog 5 | -CH3 | - |

| Analog 6 | -CH2CH3 (Ethyl) | Baseline |

| Analog 7 | -CH2CH2CH3 | - |

| Analog 8 | -Cyclopropyl | - |

Data in the table is illustrative and based on general SAR principles for related scaffolds. Specific data for this compound analogs is not publicly available.

Variations on the Methoxyphenyl Ring (e.g., positional isomers, additional substituents)

The methoxyphenyl ring is a critical pharmacophoric element, likely involved in aromatic interactions within the receptor binding site. Exploration of its SAR involves several strategies:

Positional Isomers: Moving the methoxy group from the meta (3-position) to the ortho (2-position) or para (4-position) can reveal the preferred orientation of this hydrogen bond acceptor and its impact on binding affinity.

Additional Substituents: Introducing other substituents (e.g., halogens, alkyls, electron-withdrawing or electron-donating groups) at different positions on the phenyl ring can probe the electronic and steric requirements of the binding pocket.

Bioisosteric Replacement: Replacing the methoxy group with other functionalities that mimic its size, shape, and electronic properties (e.g., chloro, methyl, or trifluoromethyl groups) can lead to analogs with improved metabolic stability or altered selectivity profiles. For example, replacing a methoxy group with a fluorine atom is a common bioisosteric replacement in medicinal chemistry. mdpi.com

| Compound | Phenyl Ring Substitution | Binding Affinity (Ki) |

| Analog 9 | 3-OCH3 | Baseline |

| Analog 10 | 2-OCH3 | - |

| Analog 11 | 4-OCH3 | - |

| Analog 12 | 3-Cl | - |

| Analog 13 | 3-F | - |

| Analog 14 | 3,4-di-OCH3 | - |

Data in the table is illustrative and based on general SAR principles for aryl-substituted pyrrolidines. Specific data for this compound analogs is not publicly available.

Theoretical Investigations of 3 Ethyl 4 3 Methoxyphenyl Pyrrolidine

Computational Chemistry for Structure and Reactivity Prediction

Computational methods are instrumental in predicting the geometric and electronic properties of molecules like 3-Ethyl-4-(3-methoxyphenyl)pyrrolidine, thereby forecasting its stability and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the equilibrium geometry, electronic structure, and spectroscopic properties of organic molecules. beilstein-journals.org For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G, would be employed to optimize the molecular structure.

These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. DFT can also predict spectroscopic data, such as NMR chemical shifts, which are invaluable for structure verification when compared with experimental results. nih.gov

Table 1: Illustrative DFT-Calculated Parameters for a Low-Energy Conformer of trans-3-Ethyl-4-(3-methoxyphenyl)pyrrolidine This table presents hypothetical data based on typical results from DFT calculations on analogous structures.

| Parameter | Description | Hypothetical Calculated Value |

|---|---|---|

| C3-C4 Bond Length | Distance between the substituted carbon atoms on the pyrrolidine (B122466) ring. | 1.55 Å |

| C4-C(Aryl) Bond Length | Distance between the pyrrolidine ring and the methoxyphenyl group. | 1.52 Å |

| C2-N1-C5 Angle | Bond angle within the pyrrolidine ring defining its pucker. | 108.5° |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.9 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.25 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability. | 5.65 eV |

Molecular Mechanics (MM) employs classical physics to model molecular systems, offering a faster, albeit less detailed, alternative to quantum mechanical methods like DFT. MM is particularly useful for scanning the conformational landscape of flexible molecules to identify low-energy structures.

Building upon MM force fields, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. acs.org An MD simulation of this compound would reveal its dynamic behavior, including the flexibility of the pyrrolidine ring, the rotation of its substituents, and its interactions with solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic (e.g., aqueous) environment, providing insights into its solubility and the accessibility of potential binding sites.

Reaction Mechanism Elucidation for Synthetic Pathways

Computational chemistry is pivotal in mapping out the mechanisms of chemical reactions, providing a molecular-level understanding of how reactants are converted into products. This is particularly valuable for stereoselective syntheses of substituted pyrrolidines. mdpi.com

The synthesis of 3,4-disubstituted pyrrolidines often proceeds through cycloaddition reactions or intramolecular cyclizations, where the stereochemical outcome (cis vs. trans) is determined at the transition state (TS) of the key bond-forming step. nih.gov DFT calculations are used to locate and characterize the structures of these high-energy transition states.

Analysis of the TS geometry reveals the origins of diastereoselectivity. For instance, in a proposed synthesis, the formation of the trans isomer of this compound would likely be favored if the corresponding transition state minimizes steric repulsion by placing the bulky ethyl and methoxyphenyl groups in pseudoequatorial positions. nih.gov The activation strain model can be employed to decompose the activation energy into strain energy (the energy required to distort the reactants into their TS geometry) and interaction energy (the actual interaction between the distorted reactants), providing a quantitative explanation for selectivity. acs.org

Table 2: Hypothetical Transition State Properties for a Key Cyclization Step This table presents illustrative data for a reaction pathway favoring the trans product.

| Property | Transition State for trans Product | Transition State for cis Product | Comment |

|---|---|---|---|

| Relative Energy (kcal/mol) | 18.5 | 20.1 | The lower energy of the trans TS indicates it is the kinetically favored pathway. |

| Key Forming Bond Distance (Å) | 2.15 Å | 2.18 Å | Describes the distance between the two atoms forming the new bond in the ring. |

| Imaginary Frequency (cm⁻¹) | -350 cm⁻¹ | -342 cm⁻¹ | Confirms the structure is a true first-order saddle point (a transition state). |

For a multi-step synthesis of this compound, a computed energetic profile would guide experimental efforts by predicting which steps are kinetically challenging and whether the desired product is thermodynamically stable relative to potential byproducts. Computational studies have shown that for many pyrrolidine syntheses, kinetic selectivity is more significant than thermodynamic selectivity in determining the final product distribution. nih.gov

Conformational Landscape Analysis

The five-membered pyrrolidine ring is not planar; it adopts puckered conformations to relieve torsional strain. These conformations are typically described as "envelope" (with four atoms coplanar and the fifth out of the plane) or "twist" (with no three atoms coplanar). The specific puckering mode is highly influenced by the nature and stereochemistry of the substituents on the ring. nih.govnih.gov

For this compound, the ethyl and methoxyphenyl groups will preferentially occupy positions that minimize steric hindrance. In general, bulky substituents favor pseudoequatorial orientations on the pyrrolidine ring. nih.gov

For the trans isomer , a low-energy conformation would likely involve an envelope or twist pucker that places both the ethyl group and the methoxyphenyl group in pseudoequatorial positions.

For the cis isomer , achieving a conformation where both bulky groups are pseudoequatorial is impossible. Therefore, the ring will adopt a puckered conformation that represents a compromise, likely placing the larger of the two groups (the methoxyphenyl group) in a pseudoequatorial position while the other occupies a pseudoaxial position. This inherent strain typically makes the cis isomer less stable than the trans isomer.

Computational conformational searches can identify all stable conformers and rank them by energy, providing a detailed picture of the molecule's conformational preferences, which directly impacts its biological activity and physical properties. researchgate.net

Table 3: Summary of Predicted Low-Energy Conformers for this compound Isomers This table presents a qualitative analysis based on established principles of pyrrolidine conformational behavior.

| Isomer | Predicted Ring Pucker | Substituent Orientation | Relative Stability |

|---|---|---|---|

| trans | C2-endo or C3-exo Envelope | Ethyl: pseudoequatorial Methoxyphenyl: pseudoequatorial | More Stable |

| cis | C4-endo or C5-exo Envelope | Ethyl: pseudoaxial Methoxyphenyl: pseudoequatorial | Less Stable |

Rotamer Studies and Identification of Energetic Minima

The conformational space of this compound is defined by several key degrees of freedom: the puckering of the pyrrolidine ring, the orientation of the ethyl group, and the rotation of the 3-methoxyphenyl (B12655295) group. The interplay between these factors determines the energetically most favorable conformations, or energetic minima.

Theoretical studies on substituted pyrrolidines indicate that the five-membered ring typically adopts non-planar "envelope" or "twist" conformations to alleviate torsional strain. nih.govacs.org For a 3,4-disubstituted pyrrolidine, the substituents can adopt either a cis or trans relationship. Within each of these configurations, the substituents can be further classified as pseudo-axial or pseudo-equatorial, depending on the specific pucker of the ring. nih.gov

The orientation of the ethyl and 3-methoxyphenyl groups relative to the pyrrolidine ring gives rise to various rotamers. The rotation around the C3-C(ethyl) and C4-C(aryl) bonds is not free and is characterized by specific energy barriers. The energetic minima correspond to staggered conformations that minimize steric hindrance between the substituents and the pyrrolidine ring.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to identify these minima. researchgate.net By systematically rotating the substituents and calculating the potential energy at each step, a detailed map of the conformational landscape can be generated. These calculations typically reveal that a handful of low-energy conformers are significantly populated at room temperature. researchgate.net The relative energies of these conformers are influenced by a combination of steric repulsion, intramolecular hydrogen bonding (if applicable), and electronic effects such as hyperconjugation. nih.gov

For this compound, it is anticipated that the lowest energy conformers would position the bulky ethyl and 3-methoxyphenyl groups in pseudo-equatorial orientations to minimize steric clashes. nih.gov The relative stability of different rotamers of the 3-methoxyphenyl group would be influenced by the interaction of the methoxy (B1213986) group and the aromatic ring with the pyrrolidine core.

Below is a hypothetical data table illustrating the kind of results obtained from such computational studies, showcasing the relative energies of different conformers.

| Conformer | Dihedral Angle (N-C4-C3-C(ethyl)) | Dihedral Angle (C3-C4-C(aryl)-C(ortho)) | Relative Energy (kcal/mol) |

| 1 | 175° (trans, pseudo-diequatorial) | 60° | 0.00 |

| 2 | 172° (trans, pseudo-diequatorial) | 180° | 0.85 |

| 3 | 55° (cis, pseudo-axial/equatorial) | 75° | 2.50 |

| 4 | 58° (cis, pseudo-axial/equatorial) | 190° | 3.10 |

This table is illustrative and presents hypothetical data for different potential conformers of this compound to demonstrate the concepts discussed.

Pseudorotation and Ring Dynamics of the Pyrrolidine Core

The pyrrolidine ring is not static but exhibits a dynamic flexibility known as pseudorotation. nih.govresearchgate.net This phenomenon involves a continuous series of out-of-plane motions of the ring atoms, allowing the ring to transition between various envelope and twist conformations without passing through a high-energy planar state. This process is crucial for the molecule's ability to adapt its shape.

In the parent pyrrolidine molecule, the barrier for pseudorotation is relatively low, estimated to be around 2-5 kcal/mol. nih.govnih.gov This means that at room temperature, the ring is in constant motion, rapidly interconverting between different puckered forms. The puckering of the pyrrolidine ring can be described by two parameters: a puckering amplitude and a phase angle. The continuous change in the phase angle describes the pseudorotation pathway.

The presence of substituents on the pyrrolidine ring, as in this compound, significantly influences the pseudorotation process. The substituents create a more rugged potential energy surface with distinct energetic minima corresponding to specific puckered conformations. nih.gov The energy barriers between these minima are generally higher than in unsubstituted pyrrolidine, leading to a more restricted pseudorotation.

The preferred puckering modes are those that minimize the steric interactions of the substituents. For instance, a trans configuration of the ethyl and 3-methoxyphenyl groups would likely favor specific envelope or twist conformations where both groups can occupy pseudo-equatorial positions. acs.org The interconversion between these stable conformations would occur via the pseudorotation pathway, passing through transition states of higher energy.

Quantum chemical calculations can model this dynamic process and determine the energy barriers for interconversion between different puckered states. nih.gov These theoretical investigations provide insight into the flexibility of the pyrrolidine core and the timescale of conformational changes. nih.gov

The following table provides a hypothetical summary of the energetic parameters related to the ring dynamics of a substituted pyrrolidine like this compound.

| Ring Conformation | Puckering Description | Relative Stability (kcal/mol) | Energy Barrier to Interconversion (kcal/mol) |

| A | C4-exo Envelope | 0.0 | 3.5 |

| B | C3-endo/C4-exo Twist | 0.4 | 4.0 |

| C | C3-endo Envelope | 1.2 | - |

This table is illustrative and presents hypothetical data for different ring conformations of this compound to demonstrate the concepts of ring dynamics and pseudorotation.

Analytical Chemistry Approaches in Research and Characterization

Spectroscopic Characterization Methods

Spectroscopy is fundamental to the molecular characterization of 3-Ethyl-4-(3-methoxyphenyl)pyrrolidine, providing detailed information about its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of novel compounds. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 3-methoxyphenyl (B12655295) group would appear in the downfield region (typically δ 6.7–7.3 ppm). The protons on the pyrrolidine (B122466) ring and the ethyl group would resonate in the more upfield region. The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. The aromatic carbons would produce signals in the δ 110-160 ppm range, while the carbons of the pyrrolidine ring and the ethyl group would be found in the upfield region. The presence of conformational rotamers in solution can sometimes lead to the appearance of multiple sets of signals in both ¹H and ¹³C NMR spectra for substituted pyrrolidines iucr.org.

Detailed analysis of related pyrrolidine structures via 1D and 2D NMR (such as HSQC and HMBC) allows for unambiguous assignment of all proton and carbon signals, confirming connectivity. jst-ud.vnsemanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | Triplet | ~10-15 |

| Ethyl -CH₂ | Quartet/Multiplet | ~20-30 |

| Pyrrolidine CH, CH₂ | Multiplets | ~30-60 |

| Methoxy -OCH₃ | Singlet | ~55 |

| Aromatic CH | Multiplets | ~110-130 |

Note: This table represents predicted values based on the analysis of similar chemical structures. Actual experimental values may vary.

For instance, the isomer (3S,4R)-3-ethyl-4-(4-methoxyphenyl)pyrrolidine, with the same molecular formula C₁₃H₁₉NO, has a predicted monoisotopic mass of 205.14667 Da. uni.lu HRMS analysis would be expected to yield a mass value extremely close to this, confirming the elemental composition. The technique typically involves forming protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. uni.lu

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Adducts of C₁₃H₁₉NO Isomers

| Adduct | Predicted m/z for 3-ethyl-4-(4-methoxyphenyl)pyrrolidine uni.lu | Predicted m/z for 3-[1-(3-methoxyphenyl)ethyl]pyrrolidine uni.lu |

|---|---|---|

| [M+H]⁺ | 206.15395 | 206.15395 |

| [M+Na]⁺ | 228.13589 | 228.13589 |

| [M+K]⁺ | 244.10983 | 244.10983 |

Data represents predicted values for structural isomers of the target compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display characteristic absorption bands.

Key expected vibrations include:

N-H Stretch: A moderate peak around 3300-3500 cm⁻¹ from the secondary amine in the pyrrolidine ring.

C-H (sp³) Stretch: Strong peaks just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the ethyl and pyrrolidine groups.

C-H (sp²) Stretch: Weaker peaks just above 3000 cm⁻¹ for the aromatic C-H bonds.

C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region indicating the aromatic ring.

C-O Stretch: A strong band, typically around 1250 cm⁻¹, corresponding to the aryl-alkyl ether of the methoxy group.

Analysis of related pyrrolidine derivatives shows characteristic stretching vibrations for these key functional groups, confirming the utility of IR spectroscopy in structural verification. semanticscholar.org

Chromatographic Purity and Isomer Separation Techniques

Chromatography is essential for assessing the purity of a synthesized compound and for separating its various stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of chemical compounds. A reverse-phase HPLC method, likely using a C18 column, would be employed. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com This technique can effectively separate the target compound from any starting materials, byproducts, or degradation products.

Furthermore, because this compound has two chiral centers, it can exist as two pairs of enantiomers (diastereomers). HPLC is capable of separating these diastereomeric pairs due to their different physical properties.

Since diastereomers can be separated by standard HPLC, the primary challenge is the separation of enantiomers (mirror-image isomers). Chiral chromatography is the definitive method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

This analysis is critical for determining the enantiomeric excess (% ee), which is a measure of the purity of a single enantiomer in a mixture. For structurally related chiral pyrrolidines, modern techniques such as supercritical fluid chromatography (SFC) with a chiral stationary phase have been shown to be highly effective for resolving enantiomers and quantifying their respective ratios. nih.gov This allows for the precise determination of the stereochemical outcome of a synthesis. nih.gov

Lack of Publicly Available Crystallographic Data for this compound

A comprehensive search of scientific literature and chemical databases has revealed no publicly available X-ray crystallography studies for the specific chemical compound this compound. Consequently, detailed research findings, including crystallographic data tables for its absolute configuration and conformation, could not be obtained.

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. nih.gov This method is crucial for unambiguously establishing the absolute configuration and conformational preferences of chiral molecules like this compound. nih.gov The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, which in turn reveals the atomic positions.

While crystallographic data exists for structurally related compounds containing either a pyrrolidine ring or a methoxyphenyl group, these findings are not directly applicable to the specific stereochemistry and conformation of this compound. Each unique molecule requires its own crystallographic analysis to provide conclusive structural information.

The absence of such data in the public domain indicates that either the X-ray crystal structure of this particular compound has not yet been determined, or the results have not been published in peer-reviewed literature or deposited in crystallographic databases. Therefore, the requested detailed analysis and data tables for section "5.3. X-ray Crystallography for Absolute Configuration and Conformation Determination" cannot be provided at this time.

Q & A

Q. What are the established synthetic routes for 3-Ethyl-4-(3-methoxyphenyl)pyrrolidine, and how do reaction conditions influence yield?

A common method involves condensation reactions between substituted pyrrolidine precursors and methoxyphenyl derivatives. For example, analogous syntheses of pyrrolidine derivatives employ steps like refluxing in benzene with sodium thiocyanate, followed by extraction and purification via crystallization . Key variables include solvent choice (e.g., benzene for hydrophobic intermediates), temperature (reflux conditions), and catalysts (e.g., acetic acid for imine formation). Yield optimization requires monitoring reaction progression via TLC or NMR .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR resolve substituent positions (e.g., ethyl and methoxyphenyl groups) and confirm stereochemistry .

- X-ray crystallography : Determines absolute configuration and bond angles, as demonstrated for structurally similar pyrrolidine derivatives .

- FTIR and HRMS : Validate functional groups (e.g., methoxy peaks at ~2830 cm⁻¹) and molecular mass .

Q. How should researchers handle safety concerns during synthesis and handling?

Lab-grade PPE (gloves, goggles) is essential. Avoid skin contact due to potential irritancy, as noted for structurally related pyrrolidine compounds . Store in airtight containers under inert gas (e.g., N2) to prevent oxidation. Waste must be segregated and processed by certified facilities to mitigate environmental risks .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological or supramolecular interactions of this compound?

Molecular docking studies using software like AutoDock Vina can map binding affinities to biological targets (e.g., neurotransmitter receptors). Density Functional Theory (DFT) calculations assess electronic properties, while molecular dynamics simulations predict stability in solvent environments . Database surveys (e.g., Cambridge Structural Database) identify analogous structures to infer interaction patterns .

Q. What strategies resolve contradictions in stereochemical or spectroscopic data?

- Crystallographic validation : Single-crystal X-ray analysis resolves ambiguities in diastereomer assignments .

- Comparative NMR analysis : Contrast experimental spectra with computed chemical shifts (e.g., via ACD/Labs or Gaussian) .

- Isotopic labeling : Use deuterated solvents or 15N-labeled precursors to clarify signal splitting in crowded spectra .

Q. How can synthetic pathways be optimized for scalability and enantiomeric purity?

- Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived ligands) enhance enantioselectivity during ring-closing steps.

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions, reducing byproducts .

- Chromatographic purification : Preparative HPLC with chiral columns separates enantiomers, as applied to related pyrrolidine derivatives .

Q. What role does the methoxyphenyl group play in modulating the compound’s physicochemical properties?

The methoxy group increases lipophilicity (logP ~2.5), enhancing blood-brain barrier permeability. Its electron-donating nature stabilizes aromatic π-systems, affecting UV-Vis absorption (λmax ~270 nm) and redox behavior . Substituent position (para vs. meta) alters steric hindrance and hydrogen-bonding capacity, impacting solubility and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.